![molecular formula C16H18N4OS B2425645 (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-22-7](/img/structure/B2425645.png)
(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
The compound (2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as EPAM, is a synthetic molecule that has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
- IIB has been investigated as an inhibitor of RTKs. These kinases play crucial roles in cell signaling and are implicated in cancer progression. IIB’s ability to modulate RTK activity makes it a promising candidate for targeted therapies .
- In vitro studies demonstrated that IIB exhibits potent cytotoxic activity against lung cancer cell lines (A549). Its IC50 value (0.229 μM) is significantly lower than that of the reference drug imatinib (2.479 μM). This suggests its potential as an anticancer agent .
- IIB displays antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Its minimum inhibitory concentration (MIC) ranges from 16 to 128 μg/mL, surpassing some existing drugs .
- IIB exhibits antioxidant properties, as assessed by the DPPH (2,2-diphenylpicrylhydrazyl) method. Its IC50 value is comparable to that of ascorbic acid (4.45–4.83 μg/mL), highlighting its potential as a natural antioxidant .
- The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra, along with elemental analysis .
Inhibition of Receptor Tyrosine Kinase (RTK)
Anticancer Activity Against Lung Cancer
Antibacterial and Antifungal Properties
Antioxidant Activity
Structural Confirmation
Comparison to Imatinib
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-22-14-7-4-3-6-13(14)15(21)20-10-12(11-20)19-16-17-8-5-9-18-16/h3-9,12H,2,10-11H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBHCVZVILCMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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